molecular formula C17H14N2O6S B4083524 N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4083524
M. Wt: 374.4 g/mol
InChI Key: MKZYMSGLZYZTTC-UHFFFAOYSA-N
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Description

N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a methoxy group, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative The hydroxylation of naphthalene can be achieved through various methods, including the use of strong oxidizing agentsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

Scientific Research Applications

N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes or proteins. For instance, it has been shown to inhibit the Mcl-1 protein, which plays a role in cell apoptosis. By binding to the active site of the protein, it prevents the protein from interacting with its natural substrates, thereby inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and sulfonamides, such as:

Uniqueness

What sets N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both the methoxy and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in biological systems .

Properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-25-17-9-6-11(10-15(17)19(21)22)26(23,24)18-14-7-8-16(20)13-5-3-2-4-12(13)14/h2-10,18,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZYMSGLZYZTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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